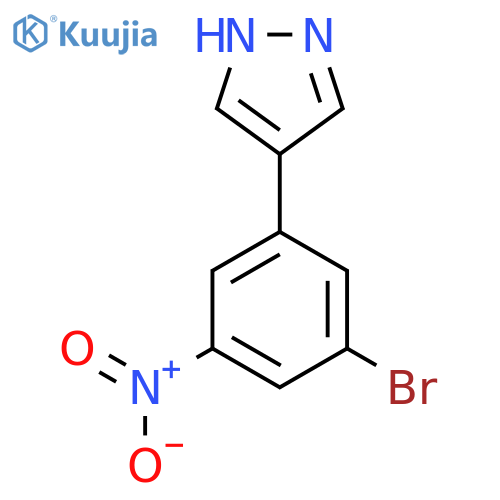Cas no 2228445-55-2 (4-(3-bromo-5-nitrophenyl)-1H-pyrazole)

2228445-55-2 structure
商品名:4-(3-bromo-5-nitrophenyl)-1H-pyrazole
4-(3-bromo-5-nitrophenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromo-5-nitrophenyl)-1H-pyrazole
- EN300-1906988
- 2228445-55-2
-
- インチ: 1S/C9H6BrN3O2/c10-8-1-6(7-4-11-12-5-7)2-9(3-8)13(14)15/h1-5H,(H,11,12)
- InChIKey: FOYPIFZDANAQJJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=C(C=1)C1C=NNC=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 266.96434g/mol
- どういたいしつりょう: 266.96434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(3-bromo-5-nitrophenyl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1906988-0.05g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.05g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1906988-1.0g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1906988-10.0g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1906988-0.5g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.5g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1906988-5.0g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1906988-10g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 10g |
$5652.0 | 2023-09-18 | ||
| Enamine | EN300-1906988-0.25g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.25g |
$1209.0 | 2023-09-18 | ||
| Enamine | EN300-1906988-2.5g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 2.5g |
$2576.0 | 2023-09-18 | ||
| Enamine | EN300-1906988-0.1g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 0.1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1906988-1g |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole |
2228445-55-2 | 1g |
$1315.0 | 2023-09-18 |
4-(3-bromo-5-nitrophenyl)-1H-pyrazole 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
2228445-55-2 (4-(3-bromo-5-nitrophenyl)-1H-pyrazole) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
